4-methyl-2-oxo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine-7-carboxylic acid
Description
Properties
IUPAC Name |
4-methyl-2-oxo-1,3-dihydropyrido[2,3-b]pyrazine-7-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c1-12-4-7(13)11-6-2-5(9(14)15)3-10-8(6)12/h2-3H,4H2,1H3,(H,11,13)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVTJEGMOICRTCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)NC2=C1N=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-methyl-2-oxo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine-7-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles followed by hydrolysis of the 7-imino group is one approach . Another method includes the three-component reaction of 6-amino-2-(methylsulfanyl)pyrimidin-4(3H)-one with benzaldehydes and cyanoacetate . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
4-methyl-2-oxo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine-7-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has shown potential as a reference substance for drug impurities and reagents . Its unique structure allows it to interact with various biological targets, making it a candidate for further pharmacological studies. Additionally, it is used in the development of fluorescent materials for high photoluminescence quantum efficiency, which is crucial for multicolor display applications .
Mechanism of Action
The mechanism of action of 4-methyl-2-oxo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the study. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully elucidate its pathways.
Comparison with Similar Compounds
Structural Analogues and Their Properties
Key Differences and Structure-Activity Relationships (SAR)
Substituent Position and Bioactivity :
- The 7-carboxylic acid in the target compound enhances solubility and may mimic natural ligands in receptor binding, contrasting with bromine (HA-1187), which is inert but facilitates cross-coupling reactions .
- Methyl Substitution : The 4-methyl group in the target compound likely stabilizes the chair-like conformation of the partially saturated ring, whereas 3-methyl derivatives () exhibit altered steric and electronic profiles.
- Heterocycle Modifications : Replacing the pyrazine ring with an oxazine () reduces basicity and alters hydrogen-bonding capacity, affecting CNS penetration .
Pharmacological Relevance :
- Pyrido[2,3-b]pyrazinediones (e.g., ) show potent AMPA receptor antagonism, with the 7-nitro group and 6-imidazolyl substituent critical for binding . The target compound’s 7-COOH may compete with glutamate in ionic interactions but lacks the nitro group’s electron-withdrawing effects.
Biological Activity
4-Methyl-2-oxo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine-7-carboxylic acid (CAS No. 1500976-77-1) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C9H9N3O3
- Molecular Weight : 207.19 g/mol
- Structure : The compound features a pyrido[2,3-b]pyrazine core with a carboxylic acid functional group and a methyl group at position 4.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities including antibacterial and antitumor effects.
Antibacterial Activity
Studies have demonstrated that compounds related to pyrido[2,3-b]pyrazines possess significant antibacterial properties. For instance:
- Compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria.
- The presence of specific functional groups enhances their activity. For example, derivatives containing electron-withdrawing groups generally exhibit improved antibacterial potency compared to those with electron-donating groups.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 0.91 µM |
| Compound B | Staphylococcus aureus | 1.5 µM |
Antitumor Activity
Preliminary research suggests that the compound may also have antitumor effects:
- In vitro studies have indicated that it can inhibit the growth of certain cancer cell lines.
- Mechanisms of action may involve the induction of apoptosis and inhibition of cell proliferation.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
- DNA Interaction : Some derivatives interact with DNA or RNA synthesis pathways, leading to impaired cellular function in pathogens and tumor cells.
- Reactive Oxygen Species (ROS) Generation : The generation of ROS may play a role in the compound's ability to induce apoptosis in cancer cells.
Case Studies
Recent case studies highlight the compound's potential:
- Study on Antibacterial Efficacy : A comparative study evaluated various pyrido[2,3-b]pyrazine derivatives against standard antibiotics. The results indicated that certain derivatives exhibited superior activity against resistant strains of bacteria.
- Antitumor Screening : A series of in vitro assays were performed on human cancer cell lines (e.g., HeLa and MCF-7). The compound showed a dose-dependent reduction in cell viability.
Q & A
Q. What are the standard synthetic routes for 4-methyl-2-oxo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine-7-carboxylic acid, and how are yields optimized?
The synthesis typically involves multi-step reactions, starting with condensation of pyridine and pyrazine precursors under controlled conditions. Key steps include:
- Condensation : Use of carbonyl compounds (e.g., ketones or aldehydes) with heterocyclic amines under acidic/basic catalysis .
- Methylation : Introduction of the methyl group at the 4-position via alkylating agents like methyl iodide, requiring inert atmospheres to prevent side reactions .
- Carboxylic acid formation : Hydrolysis of ester intermediates under basic conditions (e.g., NaOH/EtOH) .
Yield optimization : Temperature control (±5°C), solvent selection (e.g., DMF for polar intermediates), and purification via column chromatography (silica gel, gradient elution) are critical .
Q. How is the purity and structural integrity of this compound validated after synthesis?
- Purity : Assessed via HPLC (C18 column, UV detection at 254 nm) with ≥95% purity thresholds .
- Structural confirmation :
Advanced Research Questions
Q. How do ester derivatives of this compound influence solubility and pharmacokinetic properties?
Esterification (e.g., ethyl or methyl esters) at the carboxylic acid group enhances lipid solubility, improving membrane permeability. For example:
- Ethyl ester : LogP increases by ~1.5 units compared to the free acid, enhancing bioavailability .
- Methodological validation : Solubility is quantified via shake-flask assays in PBS (pH 7.4) and octanol . Pharmacokinetic studies in rodent models show 2–3-fold higher plasma AUC for ester derivatives .
Q. What strategies resolve contradictions in reported biological activity data across studies?
Conflicting data (e.g., IC variations in enzyme inhibition assays) may arise from:
- Assay conditions : Differences in buffer pH, ionic strength, or co-solvents (e.g., DMSO concentration ≤0.1% is critical) .
- Resolution :
Q. How is the compound’s stability under physiological conditions evaluated?
- Degradation kinetics : Incubate in simulated gastric fluid (pH 1.2) and PBS (pH 7.4) at 37°C. Monitor via HPLC at 0, 6, 12, and 24 hours .
- Degradation products : LC-MS/MS identifies hydrolyzed derivatives (e.g., decarboxylated analogs) . Stability is enhanced by refrigeration (4°C) in amber vials to prevent photodegradation .
Q. What experimental designs are recommended to elucidate its mechanism of action in enzyme inhibition?
- Stepwise approach :
Methodological Challenges and Solutions
Q. How are side products minimized during the methylation step?
- Side reactions : Over-alkylation or N-oxide formation.
- Mitigation :
- Use methyl triflate instead of methyl iodide for selective 4-methylation .
- Monitor reaction progress via TLC (silica, ethyl acetate/hexane 3:7) and quench at 80% conversion .
Q. What analytical techniques differentiate tautomeric forms of the pyrido-pyrazine core?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
